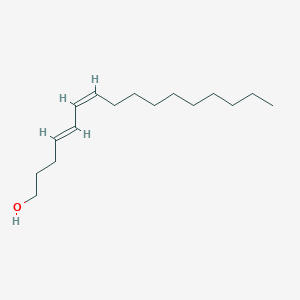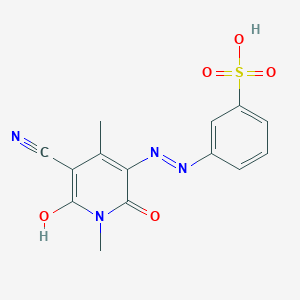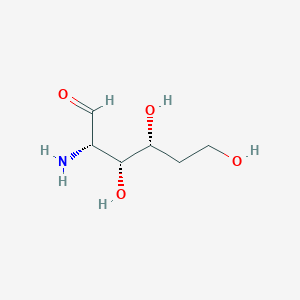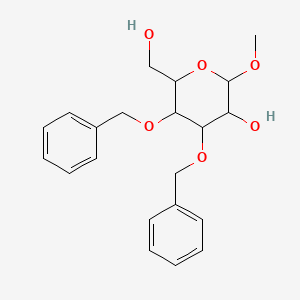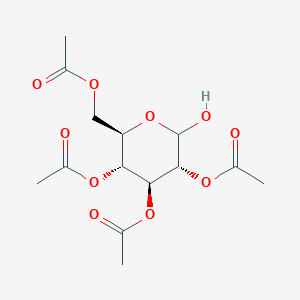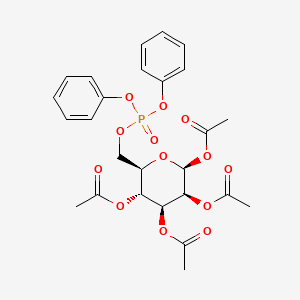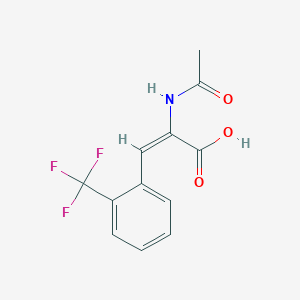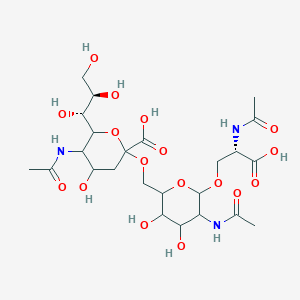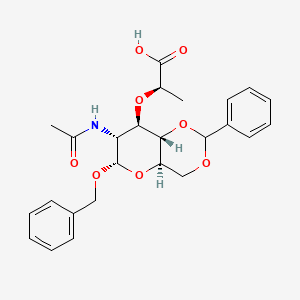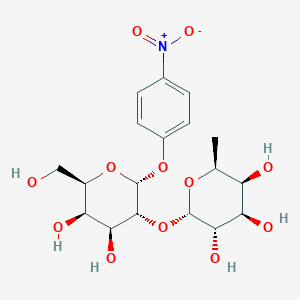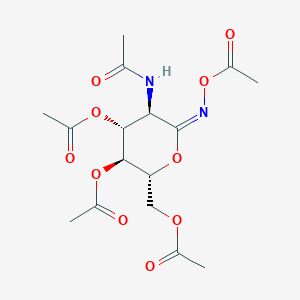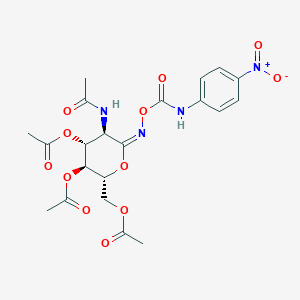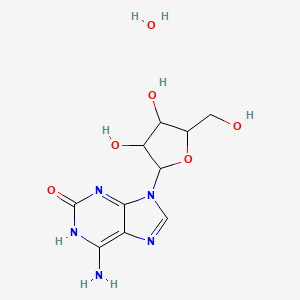
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate" is a compound of interest in the field of chemistry due to its unique structure and potential applications. Its analysis encompasses various aspects, including synthesis methods, molecular and chemical properties, and its interactions and reactivity.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves condensation reactions, where key functional groups are combined under specific conditions to form more complex structures. For instance, the condensation reaction of 1,2,3,4-tetrahydro-1,10-phenanthroline with formaldehyde demonstrates a method to create bis(1,2,3,4-tetrahydro-1,10-phenanthroline-6-yl)methane, highlighting the regioselectivity and the formation of supramolecular chains through hydrogen bonding (Xiaofeng et al., 2017).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography to determine the arrangement of atoms within a compound. Studies on similar compounds reveal that crystal structure determination can elucidate the formation of helix or zigzag supramolecular chains, offering insights into the three-dimensional arrangement and potential interactions of "3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate" molecules.
Chemical Reactions and Properties
The chemical reactivity of such compounds involves their ability to undergo specific reactions, including polymerization or condensation, under certain conditions. For example, the sulfur analog of spiroorthocarbonate demonstrates the capacity for tandem double ring-opening polymerization, indicating how structural elements influence reactivity and polymer formation (Takata et al., 1997).
Physical Properties Analysis
Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds in different environments. The analysis of related compounds' physical properties can provide insights into the stability, solubility, and phase behavior of "3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate".
Chemical Properties Analysis
Chemical properties encompass reactivity with other substances, acidity or basicity, and other chemical behaviors. The study of bis- and tris-fused tetrathiafulvalenes extended with anthracene-9,10-diylidene, for instance, provides valuable information on redox behavior and electrochemical properties, which are relevant for understanding the chemical properties of similar compounds (Ogi et al., 2016).
Aplicaciones Científicas De Investigación
-
Thermophysical Property Data Analysis
- Field : Physical Chemistry
- Application : This compound is used in the analysis of thermophysical property data .
- Method : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The data includes information on triple point temperature, normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization or sublimation, heat capacity at saturation pressure and constant pressure, entropy, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
Propiedades
Número CAS |
212262-08-3 |
|---|---|
Nombre del producto |
3,6,9,12-Tetraoxatetradecane-1,14-diyl-bis-methanethiosulfonate |
Fórmula molecular |
C₁₂H₂₆O₈S₄ |
Peso molecular |
426.59 |
Sinónimos |
Methanesulfonothioic Acid S,S’-3,6,9,12-Tetraoxatetradecane-1,14-diyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



